1-Iodobut-2-yne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

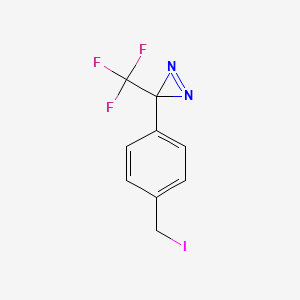

1-Iodobut-2-yne is an organic compound with the molecular formula C4H5I and a molecular weight of 179.99 . It has multiple applications in various fields of research and industry.

Physical And Chemical Properties Analysis

1-Iodobut-2-yne has a boiling point of 51-52 °C (under a pressure of 16 Torr) and a density of 1.8847 g/cm3 (at 18 °C) .Scientific Research Applications

Radical Production and Synthetic Chemistry

- A study by Piccardi et al. (1974) detailed a method for producing hex-5-enyl radicals through the addition of radicals derived from 3,3,4,4-tetrafluoro-4-iodobut-1-ene to alk-1-enes or alk-1-ynes. This approach offers a convenient route for generating specific radicals, contributing significantly to synthetic chemistry (Piccardi et al., 1974).

Synthesis of Complex Molecules

- Baker and Flower (1990) synthesized a monobut-2-yne tungsten complex, demonstrating the potential of but-2-yne ligands, like 1-Iodobut-2-yne, in forming complex organometallic structures. This is significant for the development of new materials and catalysts (Baker & Flower, 1990).

Innovative Synthetic Applications

- Ku et al. (2001) reported the use of iodoacetylene in synthesizing 5-iodoisoxazole derivatives, highlighting the versatile applications of iodobutynes in organic synthesis. This contributes to the creation of novel compounds with potential pharmacological properties (Ku et al., 2001).

Synthesis of 1-Lodo-1,3-dienes

- Research by Uenishi et al. (1993) involved preparing iododienes from hex-3-en-yne, indicating the use of compounds like 1-Iodobut-2-yne in complex synthetic pathways to create specialized organic structures (Uenishi et al., 1993).

Formation of Iodobenzene Derivatives

- Matsumoto, Takase, and Ogura (2008) demonstrated the formation of iodine-substituted benzenes from specific yne compounds, illustrating the role of iodobutynes in synthesizing chemically diverse benzene derivatives (Matsumoto, Takase, & Ogura, 2008).

Eco-Friendly Synthesis Techniques

- A study by Chen et al. (2009) presented an environmentally friendly method for synthesizing 1-iodoalk-1-ynes, underscoring the importance of sustainable practices in chemical synthesis and the utility of iodobutynes in such processes (Chen et al., 2009).

Conformational Studies

- Karlsson, Klaeboe, and Nielsen (1992) conducted vibrational spectral studies on 1-chloro-4-fluorobut-2-yne, offering insights into the conformational behavior of similar compounds such as 1-Iodobut-2-yne. This research is crucial for understanding the physical properties of these compounds (Karlsson, Klaeboe, & Nielsen, 1992).

Oligoenyne Synthesis

- Takayama et al. (2003) developed an efficient method for preparing oligoenynes with either trans- or cis-olefinic configuration, highlighting the role of iodobutyne derivatives in polymer chemistry (Takayama et al., 2003).

properties

IUPAC Name |

1-iodobut-2-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5I/c1-2-3-4-5/h4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAIOZOVAZYTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodobut-2-yne | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2994443.png)

![(E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2994445.png)

![Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2994449.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994450.png)

![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2994452.png)

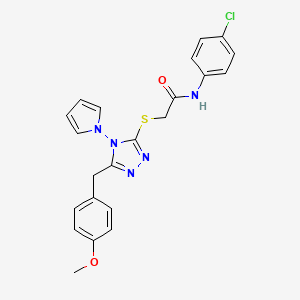

![N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994454.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B2994455.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride](/img/structure/B2994459.png)

![3-(2,6-Dichlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2994462.png)